Hydroxyanthecotulide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxyanthecotulide is a natural product found in Anthemis auriculata with data available.
Scientific Research Applications
Antiprotozoal Activity
Hydroxyanthecotulide, a sesquiterpene lactone isolated from Anthemis auriculata, has demonstrated significant antiprotozoal activity. It shows potent trypanocidal and leishmanicidal effects against parasites like Trypanosoma brucei rhodesiense, T. cruzi, and Leishmania donovani. Hydroxyanthecotulide is particularly effective against T. b. rhodesiense. However, its cytotoxic potential on mammalian cells might limit its use as an antiprotozoal agent (Karioti, Skaltsa, Kaiser, & Taşdemir, 2009).
Synthesis for Anti-Trypanosomal Use
The synthesis of hydroxyanthecotulide has been achieved through a process involving a Cr(ii)-catalysed reaction and a mild Au(i)-catalysed Meyer-Schuster rearrangement. This synthetic approach is significant for the development of anti-trypanosomal agents (Hodgson, Talbot, & Clark, 2012).
Antibacterial Activity
Hydroxyanthecotulide has been isolated from Anthemis auriculata and tested for its antibacterial activity. The compound has shown effectiveness against various bacterial species, indicating its potential as a therapeutic agent in treating bacterial infections (Theodori, Karioti, Rančić, & Skaltsa, 2006).
properties
Product Name |
Hydroxyanthecotulide |
---|---|
Molecular Formula |
C15H20O4 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
(4S)-4-[(1S,2E)-1-hydroxy-3,7-dimethyl-5-oxoocta-2,6-dienyl]-3-methylideneoxolan-2-one |
InChI |
InChI=1S/C15H20O4/c1-9(2)5-12(16)6-10(3)7-14(17)13-8-19-15(18)11(13)4/h5,7,13-14,17H,4,6,8H2,1-3H3/b10-7+/t13-,14+/m1/s1 |
InChI Key |
FQUMNEMBNIZUPZ-OSTYMCCRSA-N |
Isomeric SMILES |
CC(=CC(=O)C/C(=C/[C@@H]([C@@H]1COC(=O)C1=C)O)/C)C |
SMILES |
CC(=CC(=O)CC(=CC(C1COC(=O)C1=C)O)C)C |
Canonical SMILES |
CC(=CC(=O)CC(=CC(C1COC(=O)C1=C)O)C)C |
synonyms |
(+)-4-((E)-1-hydroxy-3,7-dimethyl-5-oxo-octa-2,6-dienyl)-3-methylenedihydrofuran-2-one 4-hydroxyanthecotulide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.